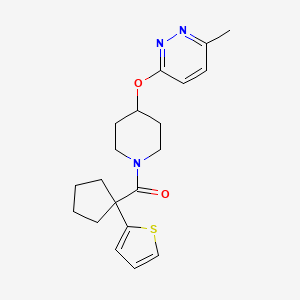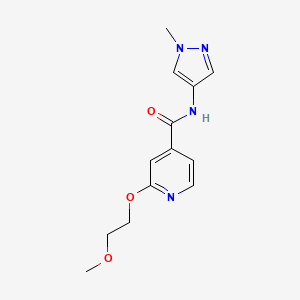![molecular formula C17H17N3O6S2 B2710797 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 899995-71-2](/img/structure/B2710797.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide" is a synthetic organic molecule featuring a benzisothiazolone core with sulfonamide and phenethylacetamide substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multi-step organic synthesis:
Formation of Benzisothiazolone Core: : Starting from benzoic acid derivatives, the core structure is formed through a cyclization reaction facilitated by sulfur-based reagents such as sulfur dioxide or thionyl chloride.
Substitution and Functional Group Introduction: : Nucleophilic substitution reactions introduce the sulfonamide and acetamide groups, often using reagents like sulfonamide derivatives and acetic anhydride under controlled conditions.
Coupling Reactions: : The phenethyl group can be introduced via a coupling reaction such as the Friedel-Crafts acylation, using catalysts like aluminum chloride.
Industrial Production Methods
Industrial scale production would optimize these steps for yield and cost-effectiveness, potentially involving:
Large-scale reactors.
Continuous flow chemistry for efficiency.
Solvent recycling systems to minimize waste.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfamoyl group, forming sulfonic acid derivatives.
Reduction: : Reduction can target the nitro groups if present, converting them to amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the benzene ring or the acetyl group.
Hydrolysis: : Hydrolysis can cleave the acetamide or sulfonamide groups, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Employing hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: : Various halogenating agents or Grignard reagents.
Hydrolysis: : Strong acids (like hydrochloric acid) or bases (like sodium hydroxide).
Major Products Formed
Sulfonic acid derivatives from oxidation.
Amines from reduction.
Halogenated or other substituted derivatives from substitution reactions.
科学的研究の応用
This compound has numerous applications across different scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its structural characteristics.
Medicine: : Explored for antimicrobial or anti-inflammatory properties.
作用機序
The Mechanism by Which the Compound Exerts its Effects
Molecular Targets: : It may act on various enzymes or receptors, potentially inhibiting their activity by binding to their active sites.
Pathways Involved: : In biological systems, it could interfere with metabolic pathways involving sulfonamides or acetamides.
類似化合物との比較
Comparison with Other Similar Compounds
This compound can be compared to other benzisothiazolone derivatives:
Sulfanilamide: : Shares the sulfonamide group but lacks the complex aromatic substitutions.
Benzo[d]isothiazol-3-one: : Similar core structure, differing in functional group attachments.
List of Similar Compounds
Sulfanilamide.
Benzo[d]isothiazol-3-one.
1,1-dioxido-3-oxobenzo[d]isothiazol.
Phenethylamines with varying substituents.
Hope this covers what you’re looking for! Want to dive into any section in more detail?
特性
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-16(21)11-20-17(22)14-3-1-2-4-15(14)28(20,25)26/h1-8H,9-11H2,(H,19,21)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIJWQMBGCHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)
![3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2710719.png)

![Tert-butyl 3-(6-bromopyridine-3-carbonyl)-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2710723.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)

![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)



![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)

